Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride typically involves multiple steps. One common method involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate, followed by a series of reactions to introduce the ethoxy and hydroxyanilino groups . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triphosgene .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-8-thiol: Used to produce metal complexes that emit light
Uniqueness
Ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-ethoxy-4-(3-hydroxyanilino)quinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4.ClH/c1-3-25-15-8-9-18-16(11-15)19(17(12-21-18)20(24)26-4-2)22-13-6-5-7-14(23)10-13;/h5-12,23H,3-4H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWVUJGXBMNOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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